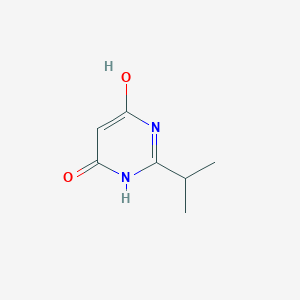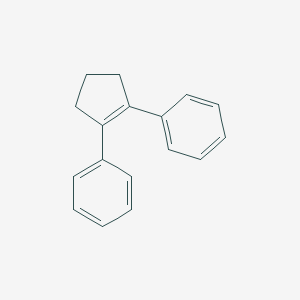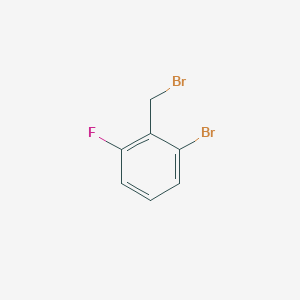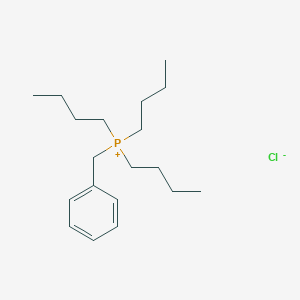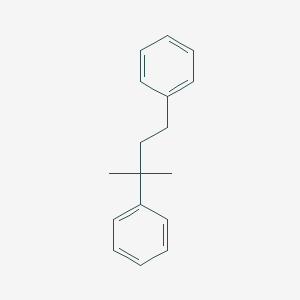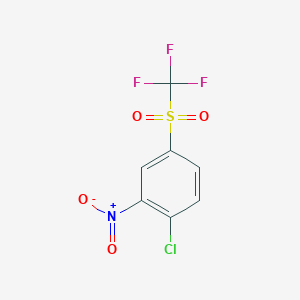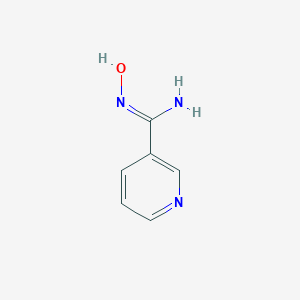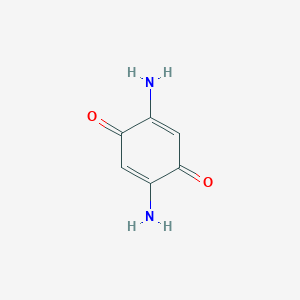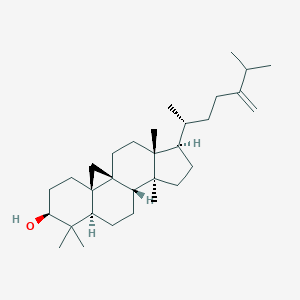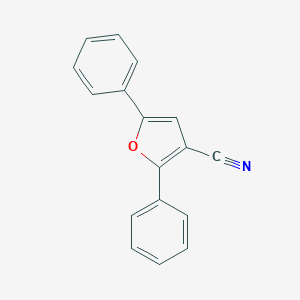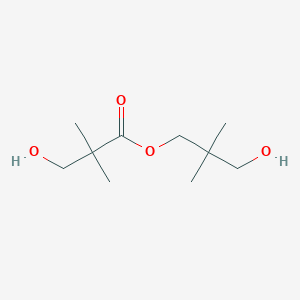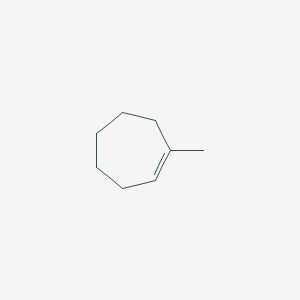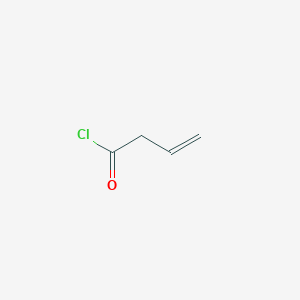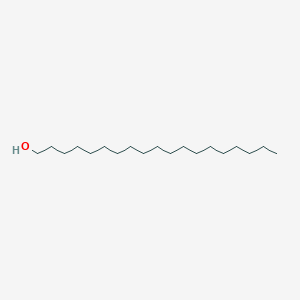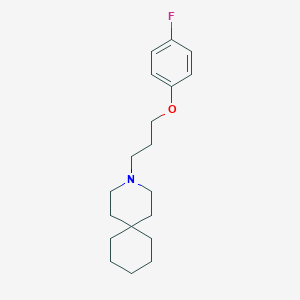
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-, also known as FPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPSP is a spirocyclic compound that contains a nitrogen atom in its structure, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in cells. Specifically, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and proliferation. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to bind to the sigma-1 receptor, which is involved in the regulation of several cellular processes.
生化学的および生理学的効果
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been shown to have several biochemical and physiological effects in cells. In cancer cells, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to induce apoptosis, or programmed cell death, which is a desirable outcome for cancer treatment. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to inhibit cell migration and invasion, which could help prevent the spread of cancer cells. In bacterial and fungal cells, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to disrupt the cell membrane, leading to cell death.
実験室実験の利点と制限
One advantage of using 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for research. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have low toxicity in animal models, which is a desirable trait for potential therapeutic applications. However, one limitation of using 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in research.
将来の方向性
There are several potential future directions for research involving 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-. One area of research could focus on optimizing the synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- to achieve even higher yields and purity. Additionally, further research could be done to elucidate the mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-, which could help in the development of new therapeutic applications. Finally, research could be done to explore the potential of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- in other areas, such as agriculture or materials science.
In conclusion, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research. While its mechanism of action is not fully understood, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have several potential applications in medicinal chemistry, and it could be a valuable tool for the development of new cancer treatments and antibiotics.
合成法
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- can be synthesized through a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 3-bromo-1-propanol with p-fluorophenol to form 3-(p-fluorophenoxy)propanol. This intermediate is then reacted with 1,5-dibromopentane to form the spirocyclic compound, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)-. The synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have several potential applications in scientific research. One of the most promising areas of research for 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- is in the field of medicinal chemistry. 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been shown to have significant activity against several types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- has been found to have antibacterial and antifungal activity, which could make it useful in the development of new antibiotics.
特性
CAS番号 |
1231-67-0 |
|---|---|
製品名 |
3-AZASPIRO(5.5)UNDECANE, 3-(3-(p-FLUOROPHENOXY)PROPYL)- |
分子式 |
C19H28FNO |
分子量 |
305.4 g/mol |
IUPAC名 |
3-[3-(4-fluorophenoxy)propyl]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C19H28FNO/c20-17-5-7-18(8-6-17)22-16-4-13-21-14-11-19(12-15-21)9-2-1-3-10-19/h5-8H,1-4,9-16H2 |
InChIキー |
KNKVRBUZFVMBJT-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=C(C=C3)F |
正規SMILES |
C1CCC2(CC1)CCN(CC2)CCCOC3=CC=C(C=C3)F |
その他のCAS番号 |
1231-67-0 |
同義語 |
3-[3-(p-Fluorophenoxy)propyl]-3-azaspiro[5.5]undecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



